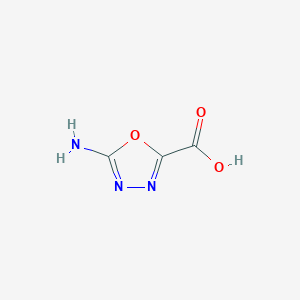

5-Amino-1,3,4-oxadiazole-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCSNJVXRRSDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633905 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4970-61-0 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1,3,4 Oxadiazole 2 Carboxylic Acid and Its Analogs

Classical Cyclization and Condensation Approaches

The formation of the 5-amino-1,3,4-oxadiazole ring is predominantly achieved through the cyclization of linear precursors. These methods often involve the intramolecular dehydration or desulfurization of appropriately substituted acylhydrazides, semicarbazides, or thiosemicarbazides.

A fundamental approach to 5-amino-1,3,4-oxadiazoles begins with carboxylic acid hydrazides, which serve as versatile starting materials.

The reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide (CNBr) or cyanogen chloride (CNCl), provides a direct route to 2-amino-5-substituted-1,3,4-oxadiazoles. This method is advantageous due to the ready availability of a wide variety of carboxylic acid hydrazides, which can be prepared from their corresponding carboxylic acids or esters.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon atom of the cyanogen halide, followed by an intramolecular cyclization with the elimination of a hydrogen halide. While specific literature detailing the synthesis of 5-amino-1,3,4-oxadiazole-2-carboxylic acid via this method is not prevalent, the synthesis of various 5-alkyl and 5-aryl-2-amino-1,3,4-oxadiazoles has been successfully demonstrated. For instance, reacting an aryl carboxylic acid hydrazide with cyanogen bromide or cyanogen chloride leads to the formation of the corresponding 2-amino-5-aryl substituted-1,3,4-oxadiazole.

Table 1: Examples of 2-Amino-5-substituted-1,3,4-oxadiazole Synthesis from Carboxylic Acid Hydrazides

| Starting Carboxylic Acid Hydrazide | Reagent | Product |

| Aryl carboxylic acid hydrazide | Cyanogen Bromide | 2-Amino-5-aryl-1,3,4-oxadiazole |

| Aryl carboxylic acid hydrazide | Cyanogen Chloride | 2-Amino-5-aryl-1,3,4-oxadiazole |

Another widely employed strategy for synthesizing 2-amino-1,3,4-oxadiazoles involves the cyclization of 1-acyl-semicarbazides or their thio-analogs, 1-acyl-thiosemicarbazides. These precursors can be readily prepared by the acylation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with a suitable carboxylic acid or its derivative.

The dehydrative cyclization of 1-acyl-semicarbazides is a common method for the formation of the 1,3,4-oxadiazole (B1194373) ring. Strong dehydrating agents, such as phosphoryl chloride (POCl₃), are frequently used to facilitate this transformation. The reaction proceeds by activation of the carbonyl oxygen of the semicarbazide by POCl₃, followed by intramolecular nucleophilic attack from the terminal nitrogen and subsequent elimination to yield the oxadiazole ring.

This method has been applied to synthesize a variety of 2,5-disubstituted-1,3,4-oxadiazoles. For example, reacting an aryl hydrazide with another carboxylic acid derivative in the presence of POCl₃ can yield the corresponding 1,3,4-oxadiazole. While direct synthesis of the titular carboxylic acid is not explicitly detailed, this method is a cornerstone for creating the core oxadiazole structure.

Table 2: POCl₃-Mediated Cyclization for 1,3,4-Oxadiazole Synthesis

| Precursor | Reagent | Product | Reference |

| N,N'-diacylhydrazine | POCl₃ | 2,5-dialkyl-1,3,4-oxadiazole | nih.gov |

| Naphthofuran-2-hydrazide and p-aminobenzoic acid | POCl₃ | 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | nih.gov |

A facile and general protocol for the preparation of 2-amino-1,3,4-oxadiazoles relies on the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides. nih.gov This method has been shown to be highly efficient for the synthesis of various 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles, with reported yields ranging from 78-99%. nih.gov

The reaction is believed to proceed through the activation of the thiocarbonyl group of the thiosemicarbazide by tosyl chloride, making it a better leaving group. The subsequent intramolecular nucleophilic attack by the oxygen of the acyl group leads to the formation of the oxadiazole ring and the elimination of tosyl-sulfide and pyridine (B92270) hydrochloride. nih.gov This method is noted for its superior performance compared to the analogous cyclization of semicarbazides under the same conditions. nih.gov

Table 3: Tosyl Chloride/Pyridine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles

| Precursor | Reagents | Product | Yield | Reference |

| 1-Acylthiosemicarbazide | Tosyl Chloride, Pyridine | 2-Amino-5-substituted-1,3,4-oxadiazole | 78-99% | nih.gov |

Oxidative desulfurization of 1-acyl-thiosemicarbazides presents another effective route to 2-amino-1,3,4-oxadiazoles. This transformation involves the removal of the sulfur atom from the thiosemicarbazide precursor and the concomitant formation of the oxadiazole ring. A variety of oxidizing agents can be employed for this purpose.

One common method involves the use of lead oxide (PbO). Heating a 1-substituted thiosemicarbazide with lead oxide in an organic solvent results in the formation of the corresponding 5-substituted 2-amino-1,3,4-oxadiazole. google.com Other oxidizing systems, such as iodobenzene (B50100) in the presence of Oxone, have also been utilized for the oxidative desulfurization to construct oxadiazole heterocycles. organic-chemistry.org Furthermore, evidence of desulfurization has been observed in the oxidative cyclization of thiosemicarbazones, which can be converted to 1,3,4-oxadiazole derivatives. researchgate.net

Table 4: Oxidative Desulfurization for 2-Amino-1,3,4-oxadiazole Synthesis

| Precursor | Oxidizing Agent | Product | Reference |

| 1-Substituted thiosemicarbazide | Lead Oxide (PbO) | 5-Substituted 2-amino-1,3,4-oxadiazole | google.com |

| Thiosemicarbazide intermediate | Iodobenzene, Oxone | Oxadiazole heterocycle | organic-chemistry.org |

| Thiosemicarbazones | - | 1,3,4-Oxadiazole derivatives | researchgate.net |

Modern and Sustainable Synthetic Strategies

Electrochemical Synthesis

Electrochemical synthesis has emerged as an environmentally benign and efficient method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles. nih.govrsc.org This technique utilizes electrical energy to drive chemical reactions, often with enhanced reaction rates and higher yields of pure products. It provides a green chemistry approach by avoiding the use of hazardous oxidizing agents that are common in classical synthetic methods. rsc.orgresearchgate.net

A prominent electrochemical route to 2-amino-5-substituted-1,3,4-oxadiazoles involves the controlled potential electrolysis of semicarbazone precursors. nih.govresearchgate.net This method is typically carried out in an undivided cell assembly at room temperature. nih.govrsc.org The electrolysis of semicarbazones is performed at a platinum anode, which facilitates the oxidative cyclization. nih.govresearchgate.net

The reaction is conducted in a non-aqueous solvent, with acetic acid and acetonitrile (B52724) being commonly used. rsc.orgorganic-chemistry.org A supporting electrolyte, such as lithium perchlorate, is added to the reaction mixture to ensure conductivity. nih.govrsc.org The process is highly efficient, leading to the formation of the desired 1,3,4-oxadiazole ring system. The mechanism is proposed to involve the deprotonation of the semicarbazone, followed by one-electron oxidation to form a free radical. A subsequent second electron oxidation leads to a carbocation, which then undergoes cyclization to form the oxadiazole ring after losing a proton.

The products obtained from this method are typically characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net This electrochemical approach is noted for its mild reaction conditions, simple work-up procedure, and high yields. researchgate.net

Table 1: Electrochemical Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles via Controlled Potential Electrolysis of Semicarbazones

| Precursor (Semicarbazone of) | Electrode Material | Solvent | Supporting Electrolyte | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Platinum | Acetonitrile | Lithium Perchlorate | High | rsc.org |

| p-Chlorobenzaldehyde | Platinum | Acetonitrile | Lithium Perchlorate | High | rsc.org |

| o-Bromobenzaldehyde | Platinum | Acetic Acid | Lithium Perchlorate | Not specified | researchgate.net |

| Anisaldehyde | Platinum | Acetonitrile | Lithium Perchlorate | High | rsc.org |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for the synthesis of 1,3,4-oxadiazoles, providing high efficiency and broad substrate scope under mild conditions. These methods often involve oxidative cyclization or annulation reactions, leveraging the catalytic activity of metals like copper and iron.

Copper-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through oxidative annulation. One such protocol involves the reaction of arylacetic acids and hydrazides via a dual oxidation process under an oxygen atmosphere. nih.gov This method is advantageous as it avoids the use of expensive ligands and produces high yields of the products. nih.gov The key steps are the oxidative decarboxylation of arylacetic acids and the oxidative functionalization of the imine C–H bond. nih.gov Another approach involves the direct C-H functionalization of N-arylidenearoylhydrazides using a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which can be performed in the presence of air and moisture.

A simple and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cationic iron(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones. organic-chemistry.org This reaction proceeds in the presence of oxygen as the terminal oxidant and offers a broad substrate scope with good functional-group tolerance and high yields under mild conditions. organic-chemistry.orgresearchgate.net The catalytic system avoids the need for toxic oxidants and high temperatures, making it an economical and environmentally friendly approach. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a single-electron transfer pathway involving radical intermediates. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Catalytic System | Starting Materials | Key Features | Yield Range (%) | Reference |

|---|---|---|---|---|

| Copper-catalyzed | Arylacetic acids and hydrazides | Dual oxidation, one-pot, ligand-free | Good to high | nih.gov |

| Cu(OTf)₂ | N-arylidenearoylhydrazides | Imine C-H functionalization, air/moisture tolerant | Not specified |

Mechanochemical Synthesis

Mechanochemical synthesis represents an environmentally benign alternative to conventional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. This solid-state approach involves the grinding of reactants, often in a ball mill, to induce chemical reactions.

A notable mechanochemical method involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. This solvent-free reaction proceeds rapidly, providing the desired oxadiazole derivatives in very good yields within minutes. The method demonstrates good tolerance for a range of reactive functionalities.

One-Pot Synthesis-Functionalization Strategies from Carboxylic Acids

One-pot reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste.

A notable one-pot strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. This method facilitates a sequential synthesis and arylation process. The reaction is initiated by the formation of the 1,3,4-oxadiazole ring, which is then followed by a copper-catalyzed arylation in the same reaction vessel.

This two-stage, one-pot process has demonstrated broad applicability, accommodating a range of starting materials including (hetero)aryl, alkyl, and alkenyl carboxylic acids, as well as various (hetero)aryl iodide coupling partners. The versatility of this method has been highlighted through the late-stage functionalization of five different carboxylic acid-containing active pharmaceutical ingredients. Furthermore, this strategy has been successfully extended to the synthesis of aminated 1,3,4-oxadiazoles by employing N-benzoyloxy amine coupling partners.

The reaction's tolerance to steric hindrance is noteworthy; for instance, the use of 2-iodotoluene (B57078) resulted in an 82% yield of the corresponding 1,3,4-oxadiazole. The methodology is also compatible with electron-withdrawing groups, such as trifluoromethyl and ethyl ester substituents, which are well-tolerated under the optimized reaction conditions.

Table 1: Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles Synthesized via One-Pot Strategy

| Entry | Carboxylic Acid | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 75 |

| 2 | 3-Chlorobenzoic acid | 1-(tert-Butyl)-4-iodobenzene | 2-(4-(tert-Butyl)phenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | 81 |

| 3 | 4-Methoxybenzoic acid | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 68 |

| 4 | 4-Methylbenzoic acid | 1-Fluoro-4-iodobenzene | 2-(4-Fluorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | 79 |

| 5 | 3-Methylbenzoic acid | 1-Chloro-4-iodobenzene | 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole | 73 |

| 6 | 2-Methylbenzoic acid | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 69 |

| 7 | 2-Methylbenzoic acid | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 82 |

| 8 | 4-(Trifluoromethyl)benzoic acid | 1-Iodo-4-(trifluoromethyl)benzene | 2,5-Bis(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 71 |

| 9 | 4-((N,N-Dipropylsulfamoyl)methyl)benzoic acid | Ethyl 4-iodobenzoate | Ethyl 4-(5-(4-(N,N-dipropylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzoate | 55 |

Preparation of Key Esters and Protected Forms

The synthesis of ester and protected derivatives of this compound is crucial for their subsequent use in more complex molecular architectures. These forms act as versatile building blocks in organic synthesis.

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (B14770518) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.gov A common synthetic route to this compound involves the reaction of oxamic hydrazide with ethyl carbazate. This transformation provides a straightforward method to access the core oxadiazole structure functionalized with both an amino group and an ethyl ester. The resulting compound is a valuable precursor for creating more elaborate molecules, particularly in the development of anti-inflammatory and antimicrobial agents. nih.gov

The synthesis of chiral precursors is of great importance in drug discovery. A method for preparing tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves starting from Boc-L-proline. The synthesis is achieved through a multi-step process that includes the formation of a hydrazide from the protected amino acid, followed by cyclization to form the 1,3,4-oxadiazole ring. This process yields a chiral building block where the stereochemistry of the proline is retained. The Boc-protecting group on the pyrrolidine (B122466) nitrogen can be removed under acidic conditions, allowing for further functionalization at this position. This precursor is particularly useful for incorporating the 5-amino-1,3,4-oxadiazole moiety into peptide-based structures or other complex chiral molecules.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1,3,4 Oxadiazole 2 Carboxylic Acid

Decarboxylation Reaction Pathways

The decarboxylation of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid to yield 2-amino-1,3,4-oxadiazole has been a focal point of research to understand its stability and reactivity. rsc.org The reaction proceeds through distinct pathways that are highly dependent on the surrounding chemical environment.

Kinetic Studies of the Decarboxylation of this compound

Kinetic studies have been instrumental in quantifying the rate of decarboxylation and understanding the factors that govern this process. These investigations have systematically examined the influence of proton activity and temperature on the reaction rate, providing a quantitative basis for the proposed mechanisms. rsc.org

The rate of decarboxylation of this compound is significantly influenced by the proton activity of the medium. Kinetic studies performed in aqueous solutions over a wide range of proton activities (from H₀ –0.95 to pH 4.77) have revealed a complex relationship. rsc.org The reaction rate is observed to increase with increasing acidity. This dependence suggests that the protonation of the substrate is a key step in the reaction mechanism.

Furthermore, the reaction rate is, as expected, dependent on temperature. Kinetic measurements at various temperatures have allowed for a thorough analysis of the temperature effects on the decarboxylation process, which is crucial for determining the activation parameters of the reaction. rsc.org

| Temperature (°C) | pH | k (s⁻¹) |

|---|---|---|

| 50 | 1.00 | 1.23 x 10⁻⁴ |

| 50 | 2.00 | 1.58 x 10⁻⁵ |

| 60 | 1.00 | 3.47 x 10⁻⁴ |

| 60 | 2.00 | 4.47 x 10⁻⁵ |

| 70 | 1.00 | 9.12 x 10⁻⁴ |

| 70 | 2.00 | 1.18 x 10⁻⁴ |

The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provides deeper insights into the transition state of the decarboxylation reaction. These parameters have been calculated from the temperature dependence of the rate constants. rsc.org The obtained values for the decarboxylation of this compound are consistent with a unimolecular decomposition of the protonated substrate.

| Parameter | Value |

|---|---|

| ΔH‡ (kJ mol⁻¹) | 105 ± 4 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -12 ± 15 |

Mechanistic Insights into Decarboxyprotonation

The kinetic data strongly support a decarboxyprotonation mechanism for the decarboxylation of this compound. rsc.org This mechanism involves the initial protonation of the substrate, likely at the N(4) position of the oxadiazole ring. This protonation facilitates the subsequent cleavage of the carbon-carbon bond, leading to the elimination of carbon dioxide and the formation of a resonance-stabilized intermediate, which then tautomerizes to the final product, 2-amino-1,3,4-oxadiazole. The unimolecular nature of the rate-determining step is a key feature of this proposed mechanism.

Micellar Catalysis Effects on Decarboxylation Kinetics

The effect of micelles on the decarboxylation of this compound and its N-substituted analogues has been investigated to understand the influence of the microenvironment on the reaction rate. While direct studies on the parent compound are limited, research on the closely related 5-amino-1,3,4-thiadiazole-2-carboxylic acid has shown that cationic micelles, such as cetyltrimethylammonium bromide (CTAB), can enhance the rate of decarboxylation. This rate enhancement is attributed to the stabilization of the transition state by the micellar environment. In contrast, anionic micelles, like sodium lauryl sulfate (B86663) (LSNa), have been observed to inhibit the reaction. These findings suggest that the electrostatic interactions between the substrate and the micellar surface play a crucial role in the catalytic or inhibitory effects. For the N-alkyl- or N-aryl-substituted analogues of this compound, the micellar effects are also pronounced and support the proposed unimolecular decarboxylation mechanism.

Comparative Decarboxylation Studies of N-Alkyl- or N-Phenyl-substituted Analogues

To further probe the electronic and steric effects on the decarboxylation process, kinetic studies have been extended to N-alkyl- and N-phenyl-substituted analogues of this compound. The rate constants for the decarboxylation of these derivatives have been measured under various conditions of proton activity and temperature. researchgate.net

The results indicate that the nature of the substituent on the amino group has a significant impact on the reaction rate. Generally, electron-donating alkyl groups tend to increase the rate of decarboxylation compared to the unsubstituted parent compound, likely by stabilizing the positive charge that develops during the reaction. Conversely, the effect of a phenyl group can be more complex, involving both electronic and steric factors. These comparative studies provide valuable structure-reactivity relationships and lend further support to the proposed unimolecular decarboxyprotonation mechanism. researchgate.net

| Substituent (R in 5-R-amino-1,3,4-oxadiazole-2-carboxylic acid) | Relative Rate (k_rel) |

|---|---|

| H | 1.00 |

| Methyl | 2.35 |

| Ethyl | 2.60 |

| Phenyl | 0.85 |

Chemical Transformations of Functional Groups

The strategic manipulation of the carboxylic acid and amino groups of this compound is fundamental to the development of novel molecular architectures. The following sections detail key reactions at these functional sites.

Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a prime site for modification, with esterification being a common and crucial transformation. This reaction not only serves to protect the carboxylic acid during subsequent reactions but also allows for the modulation of the molecule's physicochemical properties, such as solubility and bioavailability.

The direct esterification of this compound can be challenging due to the presence of the nucleophilic amino group, which can compete in side reactions. Therefore, a common strategy involves the protection of the amino group prior to esterification. A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

A plausible synthetic route to the esters of this compound begins with the protection of the amino group. This can be achieved by reacting the starting material with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base. Once the amino group is protected as a tert-butyl carbamate (B1207046), the carboxylic acid can be esterified using standard methods. One common method is the reaction with an alcohol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). d-nb.info

Alternatively, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often starts from carboxylic acids, which are activated and then cyclized. nih.gov This principle can be applied to generate the ester derivatives directly. For instance, a one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP). nih.gov

The ethyl ester, Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (B14770518), is a commercially available derivative, indicating that its synthesis is well-established.

Table 1: Representative Conditions for Esterification (via protected intermediate)

| Step | Reagent | Solvent | Conditions | Product |

| Protection | Di-tert-butyl dicarbonate, Triethylamine (B128534) | Dichloromethane (B109758) | Room Temperature | tert-butyl (5-(alkoxycarbonyl)-1,3,4-oxadiazol-2-yl)carbamate |

| Esterification | Alcohol, DCC, DMAP | Dichloromethane | 0 °C to Room Temperature | Corresponding Ester |

Nucleophilic Substitution Reactions Involving the Amino Moiety

The exocyclic amino group at the 5-position of the 1,3,4-oxadiazole (B1194373) ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. nih.govacs.org This reactivity allows for the introduction of a wide array of substituents, leading to the generation of diverse libraries of compounds for biological screening.

Common electrophiles that react with the amino group include alkyl halides, acid halides, and sulfonyl chlorides. nih.gov These reactions typically proceed in the presence of a base to neutralize the acid generated during the reaction.

For example, acylation of the amino group can be achieved by reacting this compound or its ester derivative with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Similarly, alkylation can be performed using an alkyl halide in the presence of a suitable base.

A study on the regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazoles demonstrated that the resulting amino-oxadiazole core can be functionalized with various electrophiles in high yields. nih.govacs.org This highlights the general reactivity of the amino group in this class of compounds.

Table 2: Examples of Nucleophilic Substitution Reactions on the Amino Group

| Electrophile | Reagent/Catalyst | Solvent | Product Type |

| Acid Chloride | Pyridine or Triethylamine | Dichloromethane or THF | N-Acyl derivative |

| Alkyl Halide | Potassium Carbonate or Sodium Hydride | DMF or Acetonitrile (B52724) | N-Alkyl derivative |

| Sulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane | N-Sulfonyl derivative |

| Isocyanate | - | Ethanol | Urea derivative |

Deprotection Strategies (e.g., Tert-butyl Group Removal)

In multi-step syntheses involving this compound, the use of protecting groups is often essential to achieve the desired transformations selectively. The tert-butyl group, commonly employed as a tert-butyl carbamate (Boc) for the amino group or as a tert-butyl ester for the carboxylic acid, is favored due to its stability under many reaction conditions and its relatively mild removal.

The deprotection of a tert-butyl carbamate (Boc) from the amino group is typically achieved under acidic conditions. A common reagent for this transformation is trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched by the counterion or a scavenger.

Alternatively, milder acidic conditions, such as treatment with zinc bromide (ZnBr₂) in an appropriate solvent, can be employed for the selective removal of a tert-butyl ester in the presence of other acid-labile protecting groups. researchgate.net Hydrolysis of tert-butyl esters can also be achieved under basic conditions, for instance, using potassium hydroxide (B78521) in isopropanol (B130326) at reflux. lew.ro

Table 3: Common Deprotection Strategies for Tert-butyl Groups

| Protecting Group | Reagent(s) | Solvent | Conditions |

| tert-Butyl carbamate (Boc) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| tert-Butyl carbamate (Boc) | Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature |

| tert-Butyl ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| tert-Butyl ester | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature |

| tert-Butyl ester | Potassium Hydroxide (KOH) | Isopropanol | Reflux |

Structural Diversification and Derivative Synthesis

Amino Group Functionalization

The exocyclic amino group at the C5 position is a key site for derivatization, enabling the introduction of a wide variety of substituents through acylation and other functionalization reactions.

The amino group of 5-amino-1,3,4-oxadiazole-2-carboxylic acid can readily undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides. These reactions are typically performed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. ekb.eg This process attaches an acyl group to the nitrogen atom, forming an N-acylamino derivative. This method is a cornerstone for creating diverse libraries of compounds, as a vast number of acid chlorides are commercially available. ekb.egnih.gov

For instance, reaction with acetyl chloride would yield N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]acetamide, while reaction with benzoyl chloride would produce N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]benzamide. The reaction conditions can be tailored to accommodate the reactivity of the specific acylating agent and the stability of the oxadiazole core.

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Resulting Derivative | Typical Base/Solvent |

|---|---|---|

| Acetyl Chloride | N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]acetamide | Triethylamine/Dichloromethane (B109758) |

| Benzoyl Chloride | N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]benzamide | Pyridine |

| Chloroacetyl Chloride | 2-Chloro-N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]acetamide | Triethylamine/THF |

| 4-Methoxybenzoyl Chloride | N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | Pyridine/DMF |

Beyond simple acylation, the amino group can be converted into other functional groups, such as carbamates. This is often done to install a protecting group, which temporarily blocks the reactivity of the amine while other parts of the molecule are modified. researchgate.net A common and robust protecting group is the benzyloxycarbonyl (Cbz or Z) group.

The synthesis of 5-{(benzyloxy)carbonylamino}-1,3,4-oxadiazole-2-carboxylic acid is achieved by reacting the parent amino-oxadiazole with benzyl (B1604629) chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide (B78521) or sodium carbonate to trap the hydrochloric acid that is formed. google.com This transformation yields a stable carbamate (B1207046) derivative, which can be carried through subsequent synthetic steps, such as modifications to the carboxylic acid moiety. The Cbz group can later be removed under specific conditions, typically hydrogenolysis, to regenerate the free amine. researchgate.net

Carboxylic Acid Moiety Modifications

The carboxylic acid group at the C2 position offers another handle for extensive structural modification, primarily through the formation of esters and amides.

Esters: The carboxylic acid can be converted into a variety of esters through reaction with alcohols under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride followed by treatment with an alcohol. The ethyl ester, ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (B14770518), is a well-documented derivative. scbt.comsynthon-chemicals.com The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of methyl, ethyl, benzyl, or more complex alkyl groups.

Amides: Amide derivatives, or carboxamides, are synthesized by coupling the carboxylic acid with primary or secondary amines. Direct coupling can be challenging and often requires the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide). nih.gov An alternative, high-yielding approach involves a two-step process: first, the carboxylic acid is converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with the desired amine to form the amide bond. This method allows for the synthesis of a vast range of N-substituted 5-amino-1,3,4-oxadiazole-2-carboxamides. rsc.org

Table 2: Examples of Carboxylic Acid Derivatization

| Reactant | Derivative Type | Resulting Derivative | Common Reagents |

|---|---|---|---|

| Ethanol | Ester | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | H₂SO₄ (catalyst) |

| Methanol | Ester | Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate | H₂SO₄ (catalyst) |

| Aniline | Amide | 5-Amino-N-phenyl-1,3,4-oxadiazole-2-carboxamide | HATU, DIPEA |

| Benzylamine | Amide | 5-Amino-N-benzyl-1,3,4-oxadiazole-2-carboxamide | 1. SOCl₂ 2. Benzylamine |

A more complex modification involves the introduction of a carboxymethylamino group, which transforms the primary amino group into a secondary amine bearing an acetic acid substituent. This results in the formation of N-[5-(carboxy)-1,3,4-oxadiazol-2-yl]glycine.

This transformation can be achieved via nucleophilic substitution. The 5-amino group acts as a nucleophile, attacking an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a non-nucleophilic base. This initial step forms an ester-intermediate. Subsequent hydrolysis of the ester group, typically under basic conditions (e.g., using NaOH) followed by acidic workup, yields the final carboxymethylamino product. nih.govprepchem.com This synthetic route adds a second acidic site to the molecule, potentially altering its physicochemical properties.

Substitution Patterns on the 1,3,4-Oxadiazole (B1194373) Ring

Varying the substituents on the 1,3,4-oxadiazole ring at the C2 and C5 positions is fundamental to creating structural analogues. Rather than direct substitution on a pre-formed ring, which is generally challenging, these analogues are typically prepared by constructing the ring from different precursors.

The most prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. utar.edu.my This process can be performed in one or two steps. A common one-pot procedure involves reacting a carboxylic acid with a carbohydrazide (B1668358) in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). utar.edu.mynih.gov The choice of the initial carboxylic acid determines the substituent at C2, while the choice of carbohydrazide determines the substituent at C5.

To generate analogues of this compound, one could, for example, start with oxalic acid monomethyl ester and semicarbazide (B1199961). The semicarbazide provides the C5-amino group, while the oxalic acid derivative provides the C2-carboxyl group (after hydrolysis of the ester). By replacing the starting materials, a wide variety of substitution patterns can be achieved. For instance, using a different carbohydrazide would change the C5 substituent, while using a different carboxylic acid would alter the C2 substituent. researchgate.net Modern methods, including copper-catalyzed or iodine-mediated reactions, have further expanded the scope and efficiency of creating these diverse heterocyclic cores. acs.orgnih.gov

Table 3: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues

| C2 Precursor (Carboxylic Acid) | C5 Precursor (Carbohydrazide) | Resulting 2,5-Substitution Pattern |

|---|---|---|

| Acetic Acid | Semicarbazide | 2-Methyl-5-amino-1,3,4-oxadiazole |

| Benzoic Acid | Semicarbazide | 2-Phenyl-5-amino-1,3,4-oxadiazole |

| Oxalic Acid Monoester | Benzhydrazide | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (ester) |

| Acetic Acid | Benzhydrazide | 2-Methyl-5-phenyl-1,3,4-oxadiazole |

Hybrid and Conjugated Structures

Creating hybrid molecules by integrating the 1,3,4-oxadiazole core with other heterocyclic systems is a powerful strategy to develop novel compounds with potentially enhanced or synergistic biological activities. Pyrrolidine (B122466) and thiazolidinone rings are prominent scaffolds in medicinal chemistry, and their conjugation with the oxadiazole moiety has been explored through various synthetic routes. nih.govnih.gov

Pyrrolidine Hybrids: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many natural products and approved drugs. unipa.it Its integration with an oxadiazole can be achieved by using functionalized precursors of each ring system. For example, a synthetic pathway can involve the reaction of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid under heating to produce 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. researchgate.net A similar strategy could be envisioned for oxadiazole analogues, where an amino-functionalized oxadiazole reacts with itaconic acid or its derivatives to form a pyrrolidinone-oxadiazole conjugate. The synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid provides a versatile building block that can be further elaborated to incorporate an oxadiazole ring. nih.gov

Thiazolidinone Hybrids: Thiazolidinones are another class of heterocycles known for their diverse pharmacological properties. Hybrid structures containing both a thiazolidinone and a 1,3,4-oxadiazole ring have been synthesized. nih.gov A general synthetic approach involves preparing a key intermediate that contains one of the heterocyclic rings and a reactive functional group, which is then used to construct the second ring. For instance, a hydrazide derivative of a thiazolidinone can serve as the precursor for building the 1,3,4-oxadiazole ring. nanobioletters.com This was demonstrated in a multi-step synthesis starting from L-cysteine and p-hydroxy benzaldehyde (B42025) to first form a thiazolidine (B150603) derivative. This was converted into a hydrazide (an acyl hydrazine), which is the direct precursor needed for cyclization into a 1,3,4-oxadiazole ring by reacting it with various carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride (POCl₃). nanobioletters.com This sequential synthesis ensures the covalent linkage of the two distinct heterocyclic systems.

Due to the absence of specific theoretical and computational research findings for the compound "this compound" in the provided search results, it is not possible to generate the detailed scientific article as requested. The available literature focuses on derivatives or metal complexes of the 1,3,4-oxadiazole ring system, rather than the specified molecule itself.

Constructing an article with the required sections on Quantum Chemical Calculations, Electronic Structure and Bonding Analysis, and Molecular Electrostatic Potential Surface Mapping necessitates precise data from Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) studies performed directly on this compound.

Without access to such specific computational data, any attempt to create the requested content would lead to speculation and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Theoretical and Computational Chemistry Studies

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of complex organic molecules. By modeling the vibrational and electronic properties, researchers can assign experimental spectral bands with greater confidence and understand the underlying molecular dynamics. The following sections detail the computational analysis of spectroscopic properties for 2-(5-amino- scirp.orgsemanticscholar.orgnih.gov-oxadiazol-2-yl)phenol, a key derivative of the 5-amino-1,3,4-oxadiazole scaffold.

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental IR spectra, aiding in the precise assignment of vibrational modes.

A theoretical study on 2-(5-amino- scirp.orgsemanticscholar.orgnih.gov-oxadiazol-2-yl)phenol (AOYP) utilized the B3LYP/GEN level of theory to compute its IR spectrum. scirp.org The comparison between the scaled theoretical wavenumbers and the experimental values demonstrated a very good correlation, with a calculated correlation coefficient of 0.985. scirp.org This high level of agreement validates the accuracy of the computational model and allows for reliable assignment of the principal vibrational bands. For instance, the experimental IR frequency for the phenolic O-H stretching mode of AOYP is observed at 3382 cm⁻¹, which is accurately predicted by the theoretical calculations. scirp.org

Table 1: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹) for 2-(5-amino- scirp.orgsemanticscholar.orgnih.gov-oxadiazol-2-yl)phenol (AOYP)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3382 | Scaled theoretical values show high correlation |

| N-H stretch (NH₂) | - | Shifted in complexes due to H-bonding |

| Metal-Nitrogen (M-N) | - | Appears in complexes (550 - 419) |

| Metal-Oxygen (M-O) | - | Appears in complexes (419 - 335) |

The study of the complexes also revealed the appearance of new bands corresponding to metal-ligand vibrations (ῦ(M-N) and ῦ(M-O)) in the lower frequency regions (550–335 cm⁻¹), confirming the coordination of the phenolic oxygen and an azomethine nitrogen to the metal center. scirp.org

TD-DFT is a robust method for calculating the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions.

For the AOYP ligand, TD-DFT calculations have been performed to elucidate its electronic spectrum. These theoretical predictions are then compared with experimental UV-Vis spectra to validate the results. The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of the chromophores within the molecule. The calculated electronic bands for the zinc complex of AOYP, for example, were found at 243, 238, and 235 nm, arising from intraligand charge transfer (ILCT) transitions within the AOYP ligand itself. scirp.orgsemanticscholar.org A strong agreement between the calculated and experimental absorption spectra lends credibility to the theoretical models. scirp.orgsemanticscholar.org

Table 2: Calculated Electronic Absorption Data for the Zn(II)-AOYP Complex

| Calculated Wavelength (nm) | Transition Type |

| 243 | Intraligand Charge Transfer (ILCT) |

| 238 | Intraligand Charge Transfer (ILCT) |

| 235 | Intraligand Charge Transfer (ILCT) |

Ligand-Metal Interactions in Coordination Complexes

The 5-amino-1,3,4-oxadiazole moiety and its derivatives are effective ligands for coordinating with metal ions, forming stable complexes with diverse geometries and electronic properties. Theoretical studies are essential for understanding the nature of the ligand-metal bond and the resulting properties of the coordination complexes.

Comprehensive theoretical investigations have been conducted on the bis2-(5-amino- scirp.orgsemanticscholar.orgnih.gov-oxadiazol-2-yl)phenolM(II) complexes, where M = Cu(II), Ni(II), and Zn(II). scirp.orgsemanticscholar.org These studies, using DFT methods with hybrid functionals like B3LYP and a generic basis set (GEN), have optimized the ground state geometries of these complexes. scirp.org

The computational optimization of the AOYP-metal complexes provides detailed insights into their three-dimensional structures. scirp.org The AOYP ligand acts as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen atom and one of the azomethine nitrogen atoms of the oxadiazole ring. scirp.org The resulting complexes exhibit distinct coordination geometries, which in turn dictate their electronic and magnetic properties. The calculations of geometrical parameters like bond lengths and angles can be determined with high precision, offering data that may be difficult to obtain experimentally. scirp.org

The electronic properties and the nature of the UV-Vis absorption bands are highly dependent on the central metal ion. scirp.orgsemanticscholar.org

Cu(II) Complex : The theoretical electronic spectrum for the copper complex showed absorption bands at 752 nm and 550 nm, which were primarily attributed to Ligand-to-Metal Charge Transfer (LMCT) transitions. A band at 446 nm was assigned to a d-d transition. scirp.orgsemanticscholar.org

Ni(II) Complex : For the nickel complex, the electronic spectrum was characterized by three main bands at 540 nm, 463 nm, and 395 nm. These transitions were predominantly assigned as d-d transitions. scirp.orgsemanticscholar.org

Zn(II) Complex : The zinc complex, having a d¹⁰ electronic configuration, does not exhibit d-d transitions. Its calculated electronic absorption bands at 243 nm, 238 nm, and 235 nm were identified as arising from Intra-Ligand Charge Transfer (ILCT) transitions occurring within the AOYP ligand. scirp.orgsemanticscholar.org

Table 3: Theoretical Electronic Transitions for AOYP-Metal(II) Complexes

| Metal Ion | Calculated Wavelength (nm) | Primary Assignment |

| Cu(II) | 752, 550 | Ligand-to-Metal Charge Transfer (LMCT) |

| 446 | d-d transition | |

| Ni(II) | 540, 463, 395 | d-d transitions |

| Zn(II) | 243, 238, 235 | Intra-Ligand Charge Transfer (ILCT) |

These theoretical findings are in good agreement with experimental observations and provide a deep understanding of the electronic structures of these coordination complexes. scirp.orgsemanticscholar.org

Advanced Research Applications and Potential of 5 Amino 1,3,4 Oxadiazole 2 Carboxylic Acid

Significance as a Medicinal Chemistry Scaffold and for Pharmacophore Development

The 1,3,4-oxadiazole (B1194373) nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which imparts favorable physicochemical properties to molecules. researchgate.netnih.gov This scaffold is a prominent feature in numerous medicinally active compounds due to its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups. nih.govnih.govnih.gov Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.netnih.govmdpi.com The 5-amino and 2-carboxylic acid substitutions provide crucial reactive handles for synthetic elaboration, allowing for the creation of diverse chemical libraries for drug discovery programs.

By replacing metabolically labile ester and amide groups, the 1,3,4-oxadiazole moiety can enhance hydrolytic stability, thereby improving a drug candidate's pharmacokinetic profile and in vivo half-life. nih.govnih.gov Furthermore, the oxadiazole ring can mimic the hydrogen bonding capabilities of amides and esters, allowing it to maintain crucial interactions with biological targets like enzymes and receptors. nih.govnih.gov This bioisosteric replacement can also modulate lipophilicity and membrane permeability, which are critical factors for oral bioavailability. drughunter.com For instance, the replacement of a carboxylic acid with a 5-oxo-1,2,4-oxadiazole, a related heterocycle, has been shown to increase lipophilicity and lead to improved oral bioavailability in certain drug candidates. drughunter.comnih.gov

5-Amino-1,3,4-oxadiazole-2-carboxylic acid and its ester derivatives, such as ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (B14770518), are valuable intermediates in the synthesis of a wide range of novel pharmaceutical candidates. chemimpex.comchemimpex.com The presence of the amino and carboxyl groups allows for straightforward chemical modifications to build more complex molecules. Researchers have utilized this scaffold to develop new agents targeting various diseases. chemimpex.com

The versatility of this compound is demonstrated by its use in creating derivatives with significant biological activity. For example, compounds incorporating the 2-amino-1,3,4-oxadiazole core have shown potential as antibacterial, antifungal, and anticancer agents. nih.gov The scaffold has been a key building block in the development of drugs for neurological disorders, as well as anti-inflammatory and antimicrobial agents. chemimpex.comchemimpex.com The ability of the oxadiazole ring to act as a stable, rigid linker and a pharmacophoric element contributes to its frequent use in drug discovery. chemimpex.comresearchgate.net

| Therapeutic Area | Role of the 1,3,4-Oxadiazole Scaffold | Reported Biological Activities |

|---|---|---|

| Antimicrobial | Core structure for developing new antibacterial and antifungal agents. nih.govchemimpex.com | Activity against various bacterial strains (e.g., Streptococcus faecalis, MRSA) and fungi (e.g., Candida albicans, Aspergillus niger). nih.gov |

| Anti-inflammatory | Used as a building block for novel anti-inflammatory drugs. chemimpex.com | Modulation of biological pathways related to inflammation. chemimpex.com |

| Anticancer | Scaffold for the synthesis of cytotoxic agents. nih.gov | High cytotoxic activity against cancer cell lines such as HepG2. nih.gov |

| Neurological Disorders | Key intermediate in synthesizing pharmaceuticals targeting neurological conditions. chemimpex.comchemimpex.com | Potential therapeutic benefits for various neurological disorders. chemimpex.com |

Contributions to Agrochemical Research and Development

The 1,3,4-oxadiazole ring is not only significant in medicine but also plays a crucial role in modern agriculture. researchgate.netmdpi.com Many compounds containing this heterocycle exhibit potent biological activities against pests and plant pathogens, leading to their development as commercial agrochemicals. mdpi.com this compound and its derivatives serve as important precursors in this field. chemimpex.comchemimpex.com

Research has shown that derivatives of 1,3,4-oxadiazole are effective as herbicides, insecticides, and fungicides. researchgate.netmdpi.com These compounds form the basis for advanced agents that help protect crops and enhance yields. chemimpex.comchemimpex.com The development of new pesticides often involves creating molecules that are highly effective at low concentrations and have favorable environmental profiles. The 1,3,4-oxadiazole scaffold can be modified to fine-tune these properties, leading to the creation of next-generation crop protection solutions. mdpi.com For instance, certain 1,2,4-oxadiazole (B8745197) derivatives have been investigated as nematicides for seed treatment, highlighting the broad utility of the oxadiazole core in protecting plants from a variety of threats. researchgate.netnih.gov

| Agrochemical Class | Function of the 1,3,4-Oxadiazole Precursor | Target Pests/Diseases |

|---|---|---|

| Herbicides | Serves as a key building block in the synthesis of new herbicidal compounds. chemimpex.comchemimpex.com | Broadleaf and grassy weeds such as Echinochloa cruss-galli and Avena fatua. mdpi.com |

| Fungicides | Used as a precursor for creating molecules with antifungal properties. nih.govchemimpex.comchemimpex.com | Plant pathogenic fungi like Aspergillus niger. nih.gov |

| Insecticides | The 1,3,4-oxadiazole core is incorporated into molecules with insecticidal activity. mdpi.com | Various insect pests affecting crops. |

Utility in Material Science

While the applications of this compound are most extensively documented in the fields of medicinal and agricultural chemistry, the broader class of oxadiazole-containing compounds has also found utility in material science. The thermal stability and electronic properties of the oxadiazole ring make it an attractive component for specialized materials. For example, certain oxadiazole derivatives have been investigated for their potential use in creating energetic materials. rsc.org A study on compounds combining 1,3,4-oxadiazole and furazan (B8792606) rings resulted in materials with high thermal stability and detonation performance comparable to RDX. rsc.org Although specific research on the direct application of this compound in material science is not widely published, its inherent stability and functional groups suggest potential as a monomer or building block for high-performance polymers or other advanced materials.

Development of Fluorescent and Ultraviolet Absorbing Materials

The 1,3,4-oxadiazole nucleus is an effective electron-accepting and transporting moiety, making it a common component in materials designed for optoelectronic applications. epa.gov Derivatives of 1,3,4-oxadiazole are known to exhibit strong fluorescence, often in the blue region of the spectrum, with high quantum yields. epa.govnih.gov The photophysical properties can be fine-tuned by altering the substituents on the oxadiazole ring.

For instance, studies on 2,5-disubstituted 1,3,4-oxadiazoles show that extending the conjugation length of the substituents can shift the absorption and emission spectra to longer wavelengths (a red shift). nih.gov The introduction of an amino group, a known electron-donating group, onto the oxadiazole ring can induce intramolecular charge transfer (ICT), which often enhances fluorescence and can make the emission sensitive to solvent polarity. epa.gov The presence of the carboxylic acid group on this compound adds another dimension, as its protonation state can influence the electronic properties of the molecule, potentially leading to pH-sensitive fluorescence. DFT calculations and UV-vis spectroscopy on related amino-oxadiazoles have been used to understand the electronic transitions involved in their UV absorption and fluorescence. nih.gov These properties make such compounds candidates for use as fluorescent probes and functional dyes. nih.govnih.govuea.ac.uk

Table 1: Photophysical Properties of Representative 1,3,4-Oxadiazole Derivatives

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Features |

| Fluorene-containing oxadiazoles | ~302 | 356-373 | Up to 90.77% (in Chloroform) | High quantum yields, potential for light-emitting materials. nih.gov |

| Pyrene-substituted oxadiazoles | 350-400 | 400-480 | High | Strong blue to blue-green fluorescence, ICT characteristics. epa.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles | Varies with substituent | Varies | Moderate to High | Tunable optical properties based on aryl group conjugation. nih.gov |

Potential in Polymer and Scintillator Chemistry

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive building block for high-performance polymers. nih.govechemcom.com Aromatic polyimides and other polymers incorporating the oxadiazole moiety are noted for their excellent mechanical and thermal properties. echemcom.comechemcom.com The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, makes it a prime candidate as a monomer for polymerization reactions. For example, it could be used to synthesize polyamides or polyimides with the oxadiazole unit integrated into the polymer backbone, potentially imparting enhanced thermal stability and specific optoelectronic properties.

In the field of scintillator chemistry, 2,5-diaryl-1,3,4-oxadiazoles have long been recognized for their ability to function as wavelength shifters. tandfonline.com Scintillators are materials that emit light upon exposure to ionizing radiation, and oxadiazole derivatives are used to shift the primary emission into a spectral region that is more easily detected. The fluorescence quantum yield and the separation between absorption and emission bands (Stokes shift) are critical parameters for scintillator efficiency. nih.govtandfonline.com The inherent fluorescence of the amino-oxadiazole core suggests that derivatives of this compound could be developed as novel scintillating materials. nih.govtandfonline.com

Applications in Coordination and Supramolecular Chemistry

Design of Ligands for Transition Metal Complexes

The 1,3,4-oxadiazole scaffold possesses multiple potential coordination sites, primarily the two heterocyclic nitrogen atoms, making its derivatives versatile ligands for transition metals. edu.krdnih.gov The addition of other functional groups, such as amino or thiol moieties, further enhances their coordination potential. researchgate.netresearchgate.net this compound is an excellent candidate for a multidentate ligand. It can coordinate to a metal center in several ways:

Monodentate: Through one of the ring nitrogen atoms.

Bidentate: Through a ring nitrogen and the amino group, forming a stable five-membered chelate ring. researchgate.net

Bidentate: Through a ring nitrogen and the carboxylate group.

Tridentate: Utilizing a ring nitrogen, the amino group, and the carboxylate group simultaneously.

The coordination of metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to 2-amino-5-phenyl-1,3,4-oxadiazole has been shown to typically result in octahedral complexes where the ligand acts as a bidentate donor through the amino nitrogen and an adjacent ring nitrogen. researchgate.net The coordination enhances the intrinsic properties of the oxadiazole ligand, leading to complexes with potential applications in catalysis and materials science. nih.gov

Table 2: Examples of Metal Complexes with 1,3,4-Oxadiazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula | Proposed Geometry | Reference |

| 2-amino-5-phenyl-1,3,4-oxadiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(L)2Cl2] | Octahedral | researchgate.net |

| 5-phenyl-1,3,4-oxadiazole-2-thione | Pd(II), Pt(II), Co(II), Ni(II) | [ML2A2] or [ML2B] | Square Planar or Tetrahedral | researchgate.net |

| 2,5-bis(pyrazine)-1,3,4-oxadiazole | Ag(I), Cd(II), Co(II) | Coordination Polymers | Varies | nih.gov |

Formation of Supramolecular Architectures with Related Oxadiazole Derivatives

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures. This compound is exceptionally well-suited for this purpose due to its multiple hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The amino (-NH2) group and the carboxylic acid (-COOH) proton.

Hydrogen Bond Acceptors: The carboxylic carbonyl oxygen, the ring nitrogen atoms, and the ring oxygen atom.

This combination of functional groups can lead to the formation of robust supramolecular synthons. For example, carboxylic acids are well known to form hydrogen-bonded dimers. nih.gov In the crystal structures of related amino-oxadiazole compounds, extensive networks of N-H···N and N-H···O hydrogen bonds are observed, which link molecules into dimers, layers, or three-dimensional frameworks. nih.govresearchgate.net The interplay between the amino group, the carboxylic acid, and the heterocyclic ring in this compound would likely lead to complex and stable hydrogen-bonded architectures, making it a valuable component for crystal engineering. nih.govresearchgate.net

Role in General Organic Synthesis and Methodology Development

Efficient Building Block for Complex Molecular Architectures

Carboxylic acids are fundamental starting materials for the synthesis of 1,3,4-oxadiazoles. nih.govnih.gov Conversely, a pre-formed oxadiazole containing reactive functional groups, like this compound, serves as a powerful and efficient building block for constructing more complex molecules. nih.govbeilstein-journals.org Its bifunctional nature allows for selective and sequential reactions.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling coupling with a wide range of alcohols, amines, or other nucleophiles. acs.orgresearchgate.net Simultaneously, the amino group can undergo reactions such as acylation, alkylation, or serve as a nucleophile in condensation reactions. nih.gov This orthogonality allows for the molecule to be used as a scaffold, from which two different molecular fragments can be elaborated. For example, researchers have used amino acid-like building blocks containing heterocyclic cores to generate libraries of complex molecules for drug discovery. beilstein-journals.orgijper.org The stable, aromatic 1,3,4-oxadiazole core acts as a bioisostere for amide or ester groups, often improving the pharmacokinetic properties of the final molecule. nih.gov

Table 3: Synthetic Utility of Oxadiazole Building Blocks

| Starting Material Type | Reagents / Conditions | Product Type | Significance | Reference |

| Carboxylic Acids + Hydrazides | POCl3, PPA, etc. | 2,5-Disubstituted-1,3,4-oxadiazoles | Fundamental synthesis of the oxadiazole ring. | nih.govmdpi.com |

| Tertiary Amides + Carboxylic Acids | Iridium Catalyst, NIITP | α-Amino 1,3,4-oxadiazoles | Direct, late-stage functionalization to introduce the oxadiazole motif. | nih.gov |

| Carboxylic Acids + NIITP + Aryl Iodides | Copper Catalyst | 2,5-Disubstituted-1,3,4-oxadiazoles | One-pot synthesis allowing for diverse substitution patterns. | nih.govacs.org |

| N-protected α-amino acids + Acyl hydrazides | POCl3 / Microwave | Chiral 2,5-disubstituted-1,3,4-oxadiazoles | Incorporation of chirality and peptide-like structures. | researchgate.net |

(NIITP: N-isocyaniminotriphenylphosphorane; POCl3: Phosphorus oxychloride; PPA: Polyphosphoric acid)

Development of Novel Chelating Agents

The structural characteristics of this compound, featuring a heterocyclic ring with multiple heteroatoms and a carboxylic acid group, suggest its potential as a multidentate ligand for the formation of stable metal complexes. The 1,3,4-oxadiazole ring itself contains nitrogen and oxygen atoms that can act as coordination sites. nih.gov This inherent coordinating ability is a key factor in the exploration of its derivatives as novel chelating agents. nih.gov

Research into the chelating properties of the broader 1,3,4-oxadiazole class of compounds has indicated their capacity to bind with a variety of metal ions. nih.govresearchgate.net The development of new chelating agents is of significant interest due to their wide range of applications, including in medicinal chemistry, environmental remediation, and as catalysts. nih.govnih.gov The synthesis of derivatives of this compound, such as Schiff bases, has been a common strategy to enhance their coordination capabilities and to introduce further donor atoms, thereby increasing the stability and modifying the geometry of the resulting metal complexes. uobaghdad.edu.iqbhu.ac.in

Studies on related 2-amino-5-phenyl-1,3,4-oxadiazole have demonstrated the formation of complexes with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these documented cases, the ligand typically acts as a bidentate agent, coordinating through one of the nitrogen atoms of the oxadiazole ring and the nitrogen atom of the amino group to form stable octahedral complexes. researchgate.net This provides a foundational understanding of how the 5-amino-1,3,4-oxadiazole moiety can participate in metal chelation.

Furthermore, the introduction of a carboxylic acid group, as in this compound, is expected to provide an additional coordination site through the carboxylate oxygen atoms. This could potentially allow for different coordination modes, including monodentate, bidentate, or bridging behavior, leading to the formation of diverse and stable metal chelates. The presence of aminopolycarboxylic functionalities in organic ligands is known to promote their complexing properties. nih.gov While specific studies detailing the chelation of metal ions by this compound are not extensively documented in the available literature, the known coordination chemistry of its constituent functional groups and the broader 1,3,4-oxadiazole family provides a strong basis for its potential in developing novel chelating agents.

Table 1: Investigated Metal Complexes with Related 1,3,4-Oxadiazole Ligands

| Ligand | Metal Ion(s) | Proposed Geometry | Reference |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | researchgate.net |

| 2-Thioacetic-5-phenyl-1,3,4-oxadiazole | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral / Square Planar (Cu) | anjs.edu.iq |

| Schiff base of 5-(2-hydroxy benzylidine)-2-thio ether -1,3,4-thiadiazole | Fe(III), Co(II), Ni(II), Cu(II) | Octahedral / Square Planar (Cu) | uobaghdad.edu.iq |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via decarboxylation reactions under high hydrochloric acid concentrations. Kinetic studies suggest that optimal yields are achieved at 6–12 M HCl, with temperature and reaction time tailored to specific substituents (e.g., N-phenyl derivatives require longer durations). Monitoring reaction progress via UV-Vis spectroscopy or HPLC ensures reproducibility .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Structural confirmation involves a combination of techniques:

- Elemental analysis to verify empirical composition.

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and oxadiazole ring signals.

- Mass spectrometry (MS) for molecular weight validation. Recrystallization from acetic acid/water mixtures improves purity .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is unstable under strongly acidic conditions (e.g., >6 M HCl), where rapid decarboxylation occurs. Stability improves in neutral or weakly acidic buffers (pH 4–6) at 4°C. Long-term storage requires lyophilization and desiccation to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How do reaction kinetics vary for decarboxylation under different acid concentrations?

- Methodological Answer : Kinetic studies reveal a first-order dependence on HCl concentration, with activation energies (~70–90 kJ/mol) calculated via Arrhenius plots. At 12 M HCl, the half-life of decarboxylation decreases by 40% compared to 6 M HCl, suggesting protonation of the oxadiazole ring as the rate-limiting step. Isotopic labeling (e.g., D₂O) can clarify proton transfer mechanisms .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Oxadiazole derivatives exhibit bioactivity via interactions with enzymes like carbonic anhydrase or tyrosine kinases. For this compound, computational docking studies (e.g., AutoDock Vina) predict binding to the active site of β-lactamases due to structural mimicry of β-lactam antibiotics. In vitro assays with bacterial lysates validate inhibitory effects .

Q. How can researchers resolve discrepancies in reported synthetic yields?

- Methodological Answer : Yield variations often arise from differences in HCl purity, temperature control, or side reactions (e.g., ring-opening). To address this:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., acid concentration vs. temperature).

- In-line analytics : Implement real-time pH monitoring or Raman spectroscopy to track intermediate formation.

- Comparative studies : Replicate prior protocols (e.g., Noto et al., 1991) with controlled reagent batches .

Q. What strategies enhance the compound’s solubility for pharmacological assays?

- Methodological Answer : Salt formation (e.g., potassium salts) improves aqueous solubility. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes maintain stability in cell culture media. Solubility parameters (Hansen solubility spheres) can guide solvent selection for in vivo studies .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。